molecular formula C25H19ClN4O3S B2655399 2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone CAS No. 1226428-91-6

2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone

Cat. No.: B2655399
CAS No.: 1226428-91-6
M. Wt: 490.96
InChI Key: BAVQCMRXYQVKNL-UHFFFAOYSA-N
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Description

2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a nitro group, a chlorophenyl group, and an indolinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Imidazole Ring: This can be achieved through the condensation of a 4-chlorophenyl ketone with a 3-nitrophenyl aldehyde in the presence of an ammonium acetate catalyst.

    Thioether Formation: The imidazole derivative is then reacted with a thiol compound under basic conditions to introduce the thioether linkage.

    Indolinyl Ethanone Addition: Finally, the thioether intermediate is coupled with an indolin-1-yl ethanone derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Sulfoxides and Sulfones: From oxidation of the thioether.

    Amines: From reduction of the nitro group.

    Substituted Aromatics: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators due to the presence of the imidazole ring, which is known to interact with biological targets.

Medicine

Medicinally, this compound could be explored for its potential therapeutic effects. The combination of functional groups suggests it might have activity against certain diseases, possibly as an anti-inflammatory or anticancer agent.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its complex structure and potential for functionalization.

Mechanism of Action

The mechanism of action of 2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The imidazole ring could interact with metal ions or amino acid residues in the enzyme’s active site, while the nitro and chlorophenyl groups might enhance binding affinity through additional interactions.

Comparison with Similar Compounds

Similar Compounds

    2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone: Lacks the nitro group, which might reduce its reactivity or binding affinity in certain applications.

    2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone: Replaces the indolinyl group with a pyrrolidinyl group, potentially altering its biological activity and solubility.

Uniqueness

The presence of both the nitro and chlorophenyl groups, along with the indolinyl moiety, makes 2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone unique. These functional groups provide a diverse range of chemical reactivity and potential biological interactions, setting it apart from similar compounds.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN4O3S/c26-19-8-10-20(11-9-19)29-23(18-5-3-6-21(14-18)30(32)33)15-27-25(29)34-16-24(31)28-13-12-17-4-1-2-7-22(17)28/h1-11,14-15H,12-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVQCMRXYQVKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=C(N3C4=CC=C(C=C4)Cl)C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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